molecular formula C12H14O4 B13892183 Methyl 2-(2-formyl-6-methylphenoxy)propanoate CAS No. 1067225-59-5

Methyl 2-(2-formyl-6-methylphenoxy)propanoate

Cat. No.: B13892183
CAS No.: 1067225-59-5
M. Wt: 222.24 g/mol
InChI Key: VUHJWYPJSGGHKN-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is an ester derivative featuring a phenoxy ring substituted with a formyl (-CHO) and methyl (-CH₃) group at the 2- and 6-positions, respectively. The propanoate ester group distinguishes it from related acids or phenylacetic acid derivatives.

Properties

CAS No.

1067225-59-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-formyl-6-methylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-8-5-4-6-10(7-13)11(8)16-9(2)12(14)15-3/h4-7,9H,1-3H3

InChI Key

VUHJWYPJSGGHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the phenoxypropanoate ester backbone
  • Introduction of the formyl group at the ortho position relative to the ether linkage
  • Control of reaction conditions to preserve the sensitive aldehyde functionality

The synthetic routes can be broadly categorized into:

  • Etherification of 2-formyl-6-methylphenol with methyl 2-halopropanoate derivatives
  • Esterification of 2-(2-formyl-6-methylphenoxy)propanoic acid
  • Functional group transformations on preformed methyl 2-(6-methylphenoxy)propanoate intermediates

Etherification Route Using Methyl 2-Halopropanoates

One common approach involves nucleophilic substitution where 2-formyl-6-methylphenol reacts with methyl 2-bromopropanoate or methyl 2-chloropropanoate under basic or acid-binding conditions. Key details include:

  • Reagents: 2-formyl-6-methylphenol, methyl 2-bromopropanoate or methyl 2-chloropropanoate
  • Conditions: Use of tertiary amines (e.g., triethylamine) as acid scavengers to neutralize generated HX
  • Temperature: Typically controlled between 80°C and 125°C depending on halide leaving group and solvent
  • Solvents: Polar aprotic solvents like acetonitrile or dichloromethane
  • Yields: Theoretical yields range from 70% to 86% depending on conditions and halide used

This method is advantageous for its straightforwardness but requires careful control to avoid side reactions such as hydrolysis or over-alkylation.

Esterification of 2-(2-Formyl-6-methylphenoxy)propanoic Acid

An alternative method involves preparing the acid precursor followed by esterification:

  • Step 1: Synthesize 2-(2-formyl-6-methylphenoxy)propanoic acid
  • Step 2: Esterify the acid to the methyl ester using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux
  • Conditions: Reflux in methanol for several hours, with removal of water to drive equilibrium
  • Purification: Distillation or recrystallization to isolate pure methyl ester

This route is suitable when the acid intermediate is readily accessible or when the formyl group is sensitive to direct alkylation conditions.

Functional Group Transformations on Intermediates

Research patents describe multi-step syntheses involving:

  • Protection and deprotection of phenolic hydroxyl groups
  • Chlorination or sulfonation steps to introduce or modify substituents on the aromatic ring
  • Use of transition metal catalysts (e.g., Pd-based) for coupling reactions to form the ether linkage
  • Use of methyltrimethylsilyl dimethylketene acetal for selective alkylation steps

These advanced methods aim to improve yield, purity, and scalability for industrial applications.

Data Table Summarizing Key Preparation Parameters

Method Starting Materials Conditions Yield (%) Notes Reference
Etherification with methyl 2-bromopropanoate 2-formyl-6-methylphenol, methyl 2-bromopropanoate 120–125°C, tertiary amine base, solvent (acetonitrile) 70–86 Acid scavenger critical, moderate temp
Esterification of acid precursor 2-(2-formyl-6-methylphenoxy)propanoic acid, methanol Reflux with acid catalyst (H2SO4), water removal 80–90 Equilibrium-driven, sensitive to moisture
Pd-catalyzed coupling and alkylation 4-bromo phenethyl alcohol, methyltrimethylsilyl dimethylketene acetal 80°C, Pd(dba)2 catalyst, DMF solvent 88 High selectivity, suitable for scale-up

Research Findings and Industrial Relevance

  • The etherification route using methyl 2-halopropanoates is widely used due to its simplicity and acceptable yields but requires careful temperature and base control to avoid side reactions.
  • Esterification of the acid intermediate offers a milder alternative preserving the formyl group but requires prior synthesis of the acid and efficient removal of water to drive the reaction forward.
  • Advanced catalytic methods employing palladium catalysts and silyl ketene acetals provide higher yields and selectivity, making them attractive for industrial-scale synthesis of related compounds.
  • Purification typically involves extraction, washing with water or brine, drying over anhydrous agents (e.g., sodium sulfate), and vacuum distillation or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-6-methylphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

Methyl 2-(2-formyl-6-methylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-6-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For example, the formyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Functional Group Impact :

  • Alkyl chains increase hydrophobicity, complicating purification.
  • The formyl group in the target compound offers a reactive site for further functionalization (e.g., condensation reactions), which alkylated analogs lack .

Aliphatic Ester Analogues

Compounds like Methyl 2-hexenoate (C₇H₁₂O₂, MW 128.17 g/mol) and Methyl (2R)-2-amino-3-(2-chloro-6-fluorophenyl)propanoate (C₁₀H₁₁ClFNO₂, MW 231.65 g/mol) highlight structural diversity among esters:

  • Amino-Halogenated Ester: The presence of amino and halogen groups introduces chirality and electrophilic sites, relevant in drug synthesis (e.g., protease inhibitors) .

Comparison Table :

Compound Name Substituents/Functional Groups Molecular Formula MW (g/mol) Key Properties/Applications
This compound 2-CHO, 6-CH₃, propanoate ester C₁₂H₁₄O₅* ~242.24 Synthetic intermediate
2-(2-Formyl-6-methoxyphenoxy)propanoic Acid 2-CHO, 6-OCH₃, carboxylic acid C₁₁H₁₂O₅ 224.21 Polar intermediate
Methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate 2-CHO, 6-OCH₃, phenylacetate ester C₁₈H₁₈O₆ 330.33 High-yield synthesis (78.57%)
Methyl 2-hexenoate Aliphatic ester, trans double bond C₇H₁₂O₂ 128.17 Volatile, flavor industry

*Estimated based on structural analogy.

Analytical Characterization

While direct data for the target compound is absent, ’s NMR strategies for quantifying pyruvate derivatives (e.g., using 4-fluorophenylhydrazine and ethyl viologen as internal standards) could be adapted. The formyl group’s characteristic δ ~9-10 ppm in ¹H-NMR would help distinguish it from methoxy (δ ~3.8 ppm) or methyl (δ ~2.3 ppm) signals .

Conclusion this compound’s unique substituents and ester functionality position it as a versatile intermediate. Further studies on its synthetic optimization and spectroscopic profiling are warranted.

Biological Activity

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by various research findings and case studies.

Chemical Structure

The compound can be represented by the following structure:

C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds like this compound exhibit significant antimicrobial properties. A study evaluated various phenolic esters and reported that certain derivatives showed strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 11.7 to 46.8 μM .

Table 1: Antimicrobial Activity of Methyl Derivatives

CompoundTarget OrganismMIC (μM)
This compoundS. aureus11.7
This compoundB. subtilis46.8
Other Phenolic EstersE. coli93.7

Antioxidant Activity

The antioxidant potential of methyl derivatives has been explored extensively. In vitro assays demonstrated that this compound exhibits notable radical scavenging activity, comparable to standard antioxidants such as ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (μM)
This compound24.20
Ascorbic Acid11.30

Cytotoxic Activity

Studies have also focused on the cytotoxic effects of this compound on various cancer cell lines. For instance, a recent investigation revealed that this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating significant growth inhibition .

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties :
    A study highlighted the synthesis of methyl esters derived from phenolic compounds, including this compound, which demonstrated an ability to inhibit the growth of pathogenic bacteria effectively. The research emphasized the structural importance of the phenoxy group in enhancing biological activity .
  • Research on Antioxidant Effects :
    Another research effort assessed the antioxidant capacity of various methylated phenolic compounds, finding that modifications to the phenolic structure significantly impacted their ability to scavenge free radicals. This compound was among those exhibiting high antioxidant activity .
  • Cytotoxicity Assessment :
    A comprehensive study evaluated the cytotoxic effects of several phenolic esters on cancer cells, revealing that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

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